Balanced Dopamine vs. Norepinephrine Release: 2-Phenylmorpholine vs. Phenmetrazine
2-Phenylmorpholine releases dopamine (DA) and norepinephrine (NE) with nearly identical potency (EC50 ratio DA/NE ≈ 0.92), in contrast to its 3-methyl analog phenmetrazine, which shows a 1.4- to 2.6-fold NE preference [1]. This balanced profile distinguishes 2-phenylmorpholine as a reference non-selective NDRA scaffold.
| Evidence Dimension | Balanced DA/NE release potency (EC50 ratio) |
|---|---|
| Target Compound Data | EC50 DAT: 86 nM; NET: 79 nM; Ratio (DA/NE): 0.92 |
| Comparator Or Baseline | Phenmetrazine: EC50 DAT range 70–131 nM; NET range 29–50.4 nM |
| Quantified Difference | 2-Phenylmorpholine shows near-parity (ratio ~1:1) vs. phenmetrazine's NE-biased release (ratio ~2:1-2.6:1). |
| Conditions | Rat brain synaptosomes, [3H]neurotransmitter release assay, data compiled from WO2011146850A1. |
Why This Matters
For researchers designing balanced NDRA-based tools or evaluating abuse potential through DA/NE balance, 2-phenylmorpholine provides a more neutral starting point, avoiding the confounding variable of NE bias present in phenmetrazine.
- [1] 2-Phenylmorpholine. In Wikipedia. Retrieved May 2026, from https://en.m.wikipedia.org/wiki/2-phenylmorpholine (citing patent WO2011146850A1). View Source
